molecular formula C7H4F4O2 B2478102 2-Fluoro-6-(trifluoromethoxy)phenol CAS No. 942618-24-8

2-Fluoro-6-(trifluoromethoxy)phenol

Cat. No.: B2478102
CAS No.: 942618-24-8
M. Wt: 196.101
InChI Key: OENLDLKWOLIXAM-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F4O2 It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: For instance, the desulfurization-fluorination method can be employed, using reagents such as XtalFluor-E in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less documented.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield alkylated or acylated derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethoxy)phenol
  • 4-(trifluoromethyl)phenol

Comparison: 2-Fluoro-6-(trifluoromethoxy)phenol is unique due to the specific positioning of the fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-fluoro-6-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENLDLKWOLIXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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